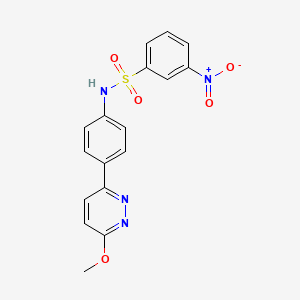

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Description

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its complex structure, which includes a methoxypyridazinyl group, a phenyl group, and a nitrobenzenesulfonamide group.

Properties

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-26-17-10-9-16(18-19-17)12-5-7-13(8-6-12)20-27(24,25)15-4-2-3-14(11-15)21(22)23/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVPIPWSEPWTKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide has several scientific research applications, including:

Chemistry: It is used in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and molecular biology.

Medicine: It may be explored for its potential therapeutic effects, although specific medical applications are still under investigation.

Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through interactions with enzymes or receptors involved in biological processes .

Comparison with Similar Compounds

N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

N-(4-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzamide: This compound has a similar structure but differs in the position of the nitro group.

Sulfamethoxypyridazine: This compound is a sulfonamide antibiotic with a similar pyridazinyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview of N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

This compound is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure features a nitro group and a pyridazine moiety, which are known to contribute to various pharmacological effects.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C15H15N5O4S

- Molecular Weight : 357.37 g/mol

While specific studies on this compound may be limited, sulfonamides generally exhibit biological activity through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism underlies their use as antibacterial agents.

Antimicrobial Properties

Sulfonamides have been extensively studied for their antimicrobial properties. The presence of the nitro and pyridazine groups in this compound may enhance its efficacy against various bacterial strains. Research indicates that modifications in the sulfonamide structure can lead to increased potency against resistant bacterial strains.

Anticancer Activity

Emerging studies suggest that compounds containing pyridazine derivatives may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Investigations into similar compounds have shown promising results in vitro and in vivo.

Inhibition of Enzymatic Activity

Some studies have indicated that compounds with similar structures can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Research Findings and Case Studies

While specific case studies on this compound are scarce, related compounds have shown significant biological activities. Here are some findings from related research:

Q & A

Basic Questions

Q. What are the key synthetic methodologies for preparing N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide?

- Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyridazine ring via cyclization reactions, followed by introduction of the methoxy group at position 6 .

- Step 2 : Coupling of the pyridazine intermediate with a nitrobenzenesulfonamide group via nucleophilic substitution. This step requires anhydrous conditions and catalysts like triethylamine to optimize sulfonamide bond formation .

- Step 3 : Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the final product .

- Critical Parameters : Temperature control (60–80°C for coupling reactions) and solvent selection (DMF or dichloromethane) are crucial for yield optimization .

Q. How can researchers characterize the chemical stability of this compound under varying pH and temperature conditions?

- Answer : Stability profiling involves:

- HPLC Analysis : Monitor degradation products under acidic (pH 2–3), neutral, and alkaline (pH 10–11) conditions at 25°C and 40°C .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds .

- Key Findings : The nitro group is susceptible to reduction under acidic conditions, while the sulfonamide bond hydrolyzes in alkaline environments .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

- Answer : Contradictions (e.g., variable IC50 values in enzyme assays) can be addressed via:

- Orthogonal Assays : Validate activity using both fluorescence-based and radiometric enzyme assays to rule out interference from the nitro group’s intrinsic absorbance .

- Structural Analysis : Compare X-ray crystallography or NMR data of the compound bound to target proteins (e.g., carbonic anhydrase isoforms) to identify binding mode variations .

- Meta-Analysis : Cross-reference datasets from PubChem and independent studies to account for batch-to-batch purity differences .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s inhibitory potency?

- Answer : SAR optimization involves:

- Functional Group Replacement : Substitute the nitro group with electron-withdrawing groups (e.g., cyano) to enhance electrophilicity and target binding .

- Pyridazine Modifications : Introduce methyl or ethylsulfonyl groups at position 6 to improve hydrophobic interactions with enzyme active sites .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities of derivatives .

Q. What experimental approaches are effective in elucidating the compound’s mechanism of action in cancer cell lines?

- Answer : Mechanistic studies require:

- Kinase Profiling : Screen against a panel of 100+ kinases using ATP-binding assays to identify off-target effects .

- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) to confirm programmed cell death pathways .

- Transcriptomics : Perform RNA sequencing on treated vs. untreated cells to map downstream gene expression changes (e.g., p53 or NF-κB pathways) .

Methodological Considerations Table

| Research Objective | Recommended Techniques | Key References |

|---|---|---|

| Synthetic Yield Optimization | Microwave-assisted synthesis, solvent-free reactions | |

| Bioactivity Validation | Surface plasmon resonance (SPR) for binding kinetics | |

| Metabolite Identification | LC-MS/MS with collision-induced dissociation (CID) | |

| Toxicity Screening | Zebrafish embryo models for in vivo LD50 assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.